molecular formula C5H12ClNO2 B082371 Methyl 4-aminobutanoate Hydrochloride CAS No. 13031-60-2

Methyl 4-aminobutanoate Hydrochloride

Cat. No.: B082371
CAS No.: 13031-60-2
M. Wt: 153.61 g/mol
InChI Key: WPGPRLVPWACBHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-aminobutanoate Hydrochloride can be synthesized through the esterification of 4-aminobutyric acid with methanol in the presence of hydrochloric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and recrystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Methyl 4-aminobutanoate Hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules .

Biology: In biological research, it serves as a precursor to gamma-aminobutyric acid (GABA), which is an important neurotransmitter in the central nervous system .

Medicine: The compound is studied for its potential therapeutic effects, including its role in modulating GABAergic activity in the brain, which can have implications for treating neurological disorders.

Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

Methyl 4-aminobutanoate Hydrochloride exerts its effects primarily by acting as a precursor to gamma-aminobutyric acid (GABA). Once administered, it is metabolized to release GABA, which then interacts with GABA receptors in the brain. This interaction modulates neuronal excitability and has various physiological effects, including anxiolytic and anticonvulsant properties.

Comparison with Similar Compounds

  • Ethyl 4-aminobutanoate Hydrochloride
  • Methyl 6-aminohexanoate Hydrochloride
  • 4-Aminobutyric acid methyl ester hydrochloride

Uniqueness: Methyl 4-aminobutanoate Hydrochloride is unique due to its specific structure that allows it to act as a precursor to gamma-aminobutyric acid (GABA). This makes it particularly valuable in research focused on GABAergic systems and related therapeutic applications.

Properties

IUPAC Name

methyl 4-aminobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-8-5(7)3-2-4-6;/h2-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGPRLVPWACBHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80926678
Record name Methyl 4-aminobutanoatato--hydrogen chlorido (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13031-60-2
Record name Methyl 4-aminobutyrate hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13031-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-aminobutanoatato--hydrogen chlorido (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-4-oxobutan-1-aminium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-aminobutanoate Hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 4-aminobutanoate Hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 4-aminobutanoate Hydrochloride
Reactant of Route 4
Methyl 4-aminobutanoate Hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 4-aminobutanoate Hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl 4-aminobutanoate Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.